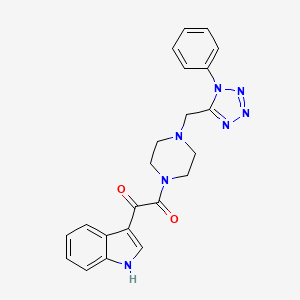
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a complex organic compound that features both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The starting materials might include 4-ethoxy-2-nitroaniline and furan-2-carbaldehyde. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the ethoxy and nitro groups.
Condensation reactions: to form the amide bonds.
Reduction: of nitro groups to amines.
Cyclization: to form the furan ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: to speed up reactions.
Solvent selection: to ensure solubility of reactants and products.
Temperature control: to manage reaction kinetics.
化学反応の分析
Types of Reactions
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with others, such as halogenation.
Hydrolysis: Breaking down of amide bonds to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further modifications and derivatizations.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, this compound might be used in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-((4-Methoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- 4-((4-Ethoxy-2-aminophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
Uniqueness
The uniqueness of 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7/c1-2-26-11-5-6-13(15(8-11)20(24)25)19-16(21)9-14(17(22)23)18-10-12-4-3-7-27-12/h3-8,14,18H,2,9-10H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMPQZPLOORHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2405028.png)
![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)
![3,3-Dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1lambda3,2-benziodoxole](/img/structure/B2405034.png)


![N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2405037.png)

![Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2405041.png)
![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)

